molecular formula C9H12O2S B1323919 5-(3-Thienyl)pentanoic acid CAS No. 20906-04-1

5-(3-Thienyl)pentanoic acid

Cat. No. B1323919
CAS RN: 20906-04-1
M. Wt: 184.26 g/mol
InChI Key: GETZXRCCRPQLSL-UHFFFAOYSA-N
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Description

5-(3-Thienyl)pentanoic acid is an organic compound with the molecular formula C9H12O2S . It has a molecular weight of 184.26 . The compound is an off-white solid .


Molecular Structure Analysis

The compound contains a total of 24 bonds; 12 non-H bonds, 6 multiple bonds, 5 rotatable bonds, 1 double bond, 5 aromatic bonds, 1 five-membered ring, 1 carboxylic acid (aliphatic), 1 hydroxyl group, and 1 Thiophene .

Scientific Research Applications

1. Catalysis and Green Chemistry

Pentanoic acid (PA), an analog of 5-(3-thienyl)pentanoic acid, has notable significance in green chemistry. Al-Naji et al. (2020) researched the conversion of γ-valerolactone, a stable chemical from cellulosic biorefineries, into PA. They used bifunctional catalysts comprising platinum supported on acidic zeolites. This process is critical for sustainable and environmentally friendly chemical production, highlighting PA's role in industrial applications and green chemistry initiatives (Al‐Naji et al., 2020).

2. Coordination Chemistry

In coordination chemistry, 5-(3-Thienyl)pentanoic acid derivatives find applications. Huxel and Klingele (2015) synthesized a novel compound involving this acid for complexation with cobalt(II). This research contributes to the understanding of Werner-type 3d transition metal complexes, essential for various chemical and pharmaceutical applications (Huxel & Klingele, 2015).

3. Organic Synthesis

The compound has been employed in organic synthesis, particularly in creating long-chain esters with remote functional groups. Yang et al. (2000) demonstrated the use of thiophene-incorporating compounds, analogous to 5-(3-Thienyl)pentanoic acid, in reactions with aldehydes, ketones, and esters. This methodology is pivotal for synthesizing various bioactive molecules and pharmaceutical agents (Yang et al., 2000).

4. Surface Science and Adsorption Studies

Martinotto et al. (2017) explored the adsorption behavior of pentanoic acid on α-Al2O3 surfaces using Born-Oppenheimer molecular dynamics simulations. This study is crucial for understanding surface interactions in catalysis and materials science (Martinotto et al., 2017).

properties

IUPAC Name

5-thiophen-3-ylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2S/c10-9(11)4-2-1-3-8-5-6-12-7-8/h5-7H,1-4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GETZXRCCRPQLSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70641429
Record name 5-(Thiophen-3-yl)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Thienyl)pentanoic acid

CAS RN

20906-04-1
Record name 5-(Thiophen-3-yl)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3.3 g of the cis and trans mixture of 5-(thiophen-3-yl)-pent-4-enoic acid prepared in example 9a are solubilized in absolute ethanol (50 mL). The compound is then submitted to an hydrogenation reaction with hydrogen (3 atm of H2) on Pd/C 10% (180 mg) carried out at room temperature for a time of 18 hours. The reaction mixture is then filtered on celite and washed with methanol (3×10 mL). The solvent is removed under vacuum, obtaining 2.6 g of the 5-(thiophen-3-yl)-pentanoic acid (yield 80%). Rf=0.35 (ligroin/ethyl acetate 6/4 volume/volume); 1H NMR (CDCl3) δ (ppm): 8.35 (s, 1H, OH broad), 7.24 (m, 1H, ArH), 6.93 (m, 2H, ArH), 2.66 (m, 2H, CH2), 2.38 (m, 2H, CH2), 1.69 (m, 4H, CH2); 13C NMR (CDCl3) δ (ppm): 179.8, 142.3, 128.2, 125.3, 120.1, 33.9, 29.9, 24.4; FT-IR (film) νmax: 2944.3, 2865.4, 1692.9, 1462.7, 1425.3, 1307.6, 1258.2, 1212.9, 1190.2, 930.2, 750.8, 592.0 cm−1.
Name
5-(thiophen-3-yl)-pent-4-enoic acid
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
Quantity
50 mL
Type
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
T Johnson - 2016 - openriver.winona.edu
Polythiophene has proven to be an excellent conductive polymer, and has been thouroughly researched over the past decade. Because of its conjugated backbone, it has gained …
Number of citations: 0 openriver.winona.edu
J Dai, JL Sellers, RE Noftle - Synthetic metals, 2003 - Elsevier
A method utilizing Rieke ® zinc reagents is described for the synthesis of 5-(3-thienyl)pentanenitrile from which 5-(3-thienyl)-N-acetylpentanamide and 5-(3-thienyl)-N-(4-trifluoromethyl)…
Number of citations: 13 www.sciencedirect.com
A Ohara, EB da Silva, PPM Barbosa - BAOJ Microbio - researchgate.net
This research paper is a result of extensive work from a group of researchers participating in the BIOTA-FAPESP Program (FAPESP Research Program on Biodiversity Characterization, …
Number of citations: 0 www.researchgate.net
M Strauss, R Kopitzke, J Zemke - ABSTRACTS …, 2017 - … CHEMICAL SOC 1155 16TH ST, NW …
Number of citations: 0

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